molecular formula C12H7F2NO3 B1388408 6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1204296-90-1

6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1388408
CAS RN: 1204296-90-1
M. Wt: 251.18 g/mol
InChI Key: YZZSXQYEQFSNHH-UHFFFAOYSA-N
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Description

6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (6-DFCA) is an organic compound that belongs to the pyridine carboxylic acid family. It is a white crystalline solid with a molecular formula of C10H7F2NO3. 6-DFCA is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It has been used in a variety of applications, including the synthesis of aminopyridines and the production of a range of derivatives.

Scientific Research Applications

6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been used in a variety of scientific research applications. It has been used to synthesize aminopyridines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. It has also been used in the synthesis of a range of derivatives, such as 6-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylic acid (6-FDC) and 6-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid (6-CDC). In addition, 6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been used to study the mechanism of action of various enzymes, such as cytochrome P450 and monoamine oxidase.

Mechanism Of Action

The mechanism of action of 6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is not yet fully understood. However, it is believed that it acts as an inhibitor of cytochrome P450 and monoamine oxidase enzymes. Cytochrome P450 is involved in the metabolism of drugs, hormones, and other xenobiotics, while monoamine oxidase is involved in the metabolism of biogenic amines. The inhibition of these enzymes by 6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid could potentially lead to an increase in the bioavailability of drugs, hormones, and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid are not yet fully understood. However, it is believed that it has the potential to modulate the activity of various enzymes, such as cytochrome P450 and monoamine oxidase. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties in animal models. Furthermore, 6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been shown to inhibit the growth of certain cancer cell lines.

Advantages And Limitations For Lab Experiments

The use of 6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Furthermore, it is a relatively stable compound, which makes it suitable for use in a variety of experiments. However, there are some limitations to the use of 6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. This can make it difficult to use in certain experiments.

Future Directions

The potential applications of 6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid are still being explored. Further research is needed to better understand its mechanism of action and to determine its potential therapeutic applications. In addition, further research is needed to explore its potential as an inhibitor of cytochrome P450 and monoamine oxidase enzymes. Finally, further research is needed to explore its potential as an anti-inflammatory and anti-oxidant agent.

properties

IUPAC Name

6-(2,4-difluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO3/c13-6-1-2-7(9(14)5-6)10-4-3-8(12(17)18)11(16)15-10/h1-5H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZSXQYEQFSNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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